Cas no 1504-58-1 (3-Phenyl-2-propyn-1-ol)
3-Phenyl-2-propyn-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-Phenylprop-2-yn-1-ol
- 3-Phenylpropargyl alcohol
- 3-PHENYL-2-PROPYN-1-OL
- 1-Hydroxymethyl-2-phenylacetylene
- 1-Phenyl-1-propyn-3-ol
- 3-Phenyl-2-propynol
- 3-Phenyl-2-propyn-1-
- 2-phenyl-2-propyn-1-ol
- PHENYLPROPARGYL ALCOHOL
- 3-Phenyl-2-propyne-1-ol
- 2-Propyn-1-ol, 3-phenyl-
- 3-phenyl-2-propin-1-ol
- P1147
- EN300-39012
- 3-phenyl-2-propyn1-ol
- SY010793
- DTXSID1074543
- FT-0616332
- J-513039
- 1504-58-1
- SCHEMBL487492
- 1-(phenyl)-propyn-3-ol
- MFCD00040914
- 1-Phenyl-3-hydroxyprop-1-yne
- CS-W007420
- InChI=1/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,8H
- (3-Hydroxy-1-propyn-1-yl)benzene
- (Hydroxymethyl)phenylacetylene
- AKOS005216158
- AMY15558
- AS-17320
- 1-Hydroxy-3-phenyl-2-propyne
- FT-0616331
- 3-Phenyl-2-propyn-1-ol, 96%
- O11048
- 3-phenyl-prop-2-yn-1-ol
- J-008709
- 3-Phenyl-2-Propyn-1-Ol,97%
- STL373382
- DB-017240
- 3-Phenyl-2-propyn-1-ol
-
- MDL: MFCD00040914
- Inchi: 1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,8H2
- InChI Key: NITUNGCLDSFVDL-UHFFFAOYSA-N
- SMILES: OCC#CC1C=CC=CC=1
- BRN: 2040911
Computed Properties
- Exact Mass: 132.05800
- Monoisotopic Mass: 132.057515
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Liquid
- Density: 1.06 g/mL at 25 °C(lit.)
- Boiling Point: 145°C/20.3mmHg
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: n20/D 1.5850(lit.)
- Solubility: Soluble in ether, acetone, benzene, chloroform, ethyl Acetate, methanol.
- PSA: 20.23000
- LogP: 1.03040
- Solubility: Not determined
3-Phenyl-2-propyn-1-ol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
3-Phenyl-2-propyn-1-ol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
3-Phenyl-2-propyn-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 589306-5G |
3-Phenyl-2-propyn-1-ol |
1504-58-1 | 96% | 5G |
¥563.97 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 589306-25G |
3-Phenyl-2-propyn-1-ol |
1504-58-1 | 96% | 25G |
¥2688.8 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816274-25g |
3-Phenyl-2-propyn-1-ol |
1504-58-1 | 96% | 25g |
698.00 | 2021-05-17 | |
| TRC | P336300-10g |
3-Phenyl-2-propyn-1-ol |
1504-58-1 | 10g |
$ 145.00 | 2022-06-03 | ||
| TRC | P336300-100g |
3-Phenyl-2-propyn-1-ol |
1504-58-1 | 100g |
$ 1190.00 | 2022-06-03 | ||
| ChemScence | CS-W007420-10g |
3-Phenylprop-2-yn-1-ol |
1504-58-1 | >98.0% | 10g |
$42.0 | 2022-04-27 | |
| ChemScence | CS-W007420-25g |
3-Phenylprop-2-yn-1-ol |
1504-58-1 | >98.0% | 25g |
$88.0 | 2022-04-27 | |
| ChemScence | CS-W007420-100g |
3-Phenylprop-2-yn-1-ol |
1504-58-1 | >98.0% | 100g |
$290.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P71230-1g |
3-Phenylprop-2-yn-1-ol |
1504-58-1 | 1g |
¥36.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P71230-5g |
3-Phenylprop-2-yn-1-ol |
1504-58-1 | 5g |
¥126.0 | 2021-09-08 |
3-Phenyl-2-propyn-1-ol Suppliers
3-Phenyl-2-propyn-1-ol Related Literature
-
Shanshan Liu,Gao-Wei Li,Xiao-Chao Yang,De-Yang Zhang,Min-Can Wang Org. Biomol. Chem. 2017 15 7147
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Shanshan Liu,Gao-Wei Li,Xiao-Chao Yang,De-Yang Zhang,Min-Can Wang Org. Biomol. Chem. 2017 15 7147
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Christopher D. Gabbutt,B. Mark Heron,Colin Kilner,Suresh B. Kolla Org. Biomol. Chem. 2010 8 4874
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Ramalingam Boobalan,Chinpiao Chen,Gene-Hsian Lee Org. Biomol. Chem. 2012 10 1625
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Gopalakrishnan Aridoss,Viorel D. Sarca,James F. Ponder Jr,Jessica Crowe,Kenneth K. Laali Org. Biomol. Chem. 2011 9 2518
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzene and substituted derivatives
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Additional information on 3-Phenyl-2-propyn-1-ol
Comprehensive Overview of 3-Phenyl-2-propyn-1-ol (CAS No. 1504-58-1): Properties, Applications, and Industry Trends
3-Phenyl-2-propyn-1-ol (CAS No. 1504-58-1), also known as phenyl propargyl alcohol, is a versatile organic compound with a phenyl group attached to a propargyl alcohol moiety. This highly functionalized alkyne has garnered significant attention in pharmaceutical, agrochemical, and material science research due to its unique reactivity and structural features. The compound's molecular formula C9H8O and molecular weight 132.16 g/mol make it an ideal building block for more complex molecules.
In recent years, the demand for 3-Phenyl-2-propyn-1-ol derivatives has surged, particularly in the development of bioactive compounds and specialty chemicals. Researchers frequently search for "synthesis methods for 3-Phenyl-2-propyn-1-ol" and "applications of phenyl propargyl alcohol," reflecting its growing importance in organic synthesis. The compound's terminal alkyne group enables click chemistry reactions, making it valuable for drug discovery and bioconjugation applications.
The physical properties of CAS 1504-58-1 include a characteristic aromatic odor, with typical appearance ranging from colorless to pale yellow liquid. Its boiling point of 235-237°C and density of 1.07 g/cm³ at 25°C are frequently referenced in technical datasheets. Many users inquire about "storage conditions for 3-Phenyl-2-propyn-1-ol," which should be kept in cool, dry places away from strong oxidizers due to its moderate stability under normal conditions.
From an industrial perspective, 3-Phenyl-2-propyn-1-ol serves as a key intermediate in the production of flavors and fragrances, with growing interest in "green chemistry approaches to phenyl propargyl alcohol synthesis." The compound's chiral center also makes it valuable for asymmetric synthesis, particularly in the preparation of optically active pharmaceuticals. Recent patents highlight its use in developing novel antimicrobial agents and polymer modifiers.
Analytical characterization of 1504-58-1 typically involves GC-MS, HPLC, and NMR spectroscopy, with many researchers searching for "spectral data of 3-Phenyl-2-propyn-1-ol." The compound shows characteristic IR absorption at 3300 cm⁻¹ (O-H stretch) and 2100 cm⁻¹ (C≡C stretch), which are crucial for quality control in industrial applications. Safety data indicates it requires standard laboratory precautions, with increasing focus on "biodegradability of phenyl propargyl alcohol" in environmental assessments.
Emerging applications of 3-Phenyl-2-propyn-1-ol include its use in metal-organic frameworks (MOFs) and as a precursor for conductive polymers. The compound's electron-rich aromatic system combined with its reactive hydroxyl group enables diverse functionalization, addressing search queries about "modification strategies for CAS 1504-58-1." Recent studies explore its potential in organic electronics and photocatalysis, aligning with the global push for sustainable materials.
Quality specifications for phenyl propargyl alcohol typically require ≥98% purity, with particular attention to water content and residual solvents. Manufacturers increasingly address queries about "scalable production of 3-Phenyl-2-propyn-1-ol" by developing continuous flow processes that improve yield and reduce waste. The compound's regioselective reactivity makes it particularly valuable for multi-step syntheses in fine chemical production.
From a market perspective, 3-Phenyl-2-propyn-1-ol finds growing demand in Asia-Pacific regions, particularly for electronic materials and pharmaceutical intermediates. Industry reports suggest increased investment in "high-purity phenyl propargyl alcohol production" to meet the needs of advanced applications. The compound's structural versatility continues to inspire innovation across multiple sectors, ensuring its ongoing relevance in chemical research and industrial applications.
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